L-Histidine mono(3-(1H-imidazol-4-yl)acrylate)

Description

Systematic Nomenclature and IUPAC Classification

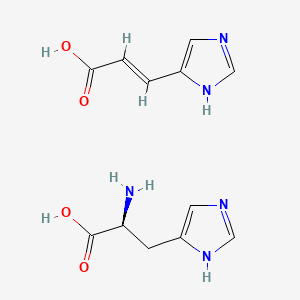

The systematic name for this compound, as per IUPAC guidelines, is (2S)-2-ammonio-3-(1H-imidazol-4-yl)propanoate 3-(1H-imidazol-4-yl)acrylate . This nomenclature reflects its dual components:

- The L-histidine moiety , which is formally a zwitterionic species with a protonated α-amino group and a deprotonated carboxylic acid group under physiological conditions.

- The 3-(1H-imidazol-4-yl)acrylate moiety , an acrylate ester derivative where the acrylic acid group is esterified to the hydroxyl group of the histidine side chain.

The stereodescriptor (2S) specifies the absolute configuration of the chiral α-carbon in the histidine backbone, consistent with the L-enantiomer. The imidazole rings in both components retain their standard numbering, with the 4-position bearing the acrylate substituent.

Molecular Formula and Stereochemical Configuration

The molecular formula of L-histidine mono(3-(1H-imidazol-4-yl)acrylate) is C₁₂H₁₃N₅O₄ , derived from the combination of:

- L-histidine (C₆H₉N₃O₂)

- 3-(1H-imidazol-4-yl)acrylic acid (C₆H₅N₂O₂)

- Loss of one water molecule (H₂O) during esterification.

Stereochemical Features:

- Chiral Centers : The α-carbon of histidine maintains its (S) configuration, critical for biological activity.

- Double Bond Geometry : The acrylate group adopts an (E) -configuration, as confirmed by X-ray diffraction studies of analogous compounds.

- Tautomerism : The imidazole ring exists in equilibrium between N1-H and N3-H tautomers, with protonation states influenced by pH.

Table 1: Molecular Formula Breakdown

| Component | Formula | Contribution to Final Compound |

|---|---|---|

| L-Histidine | C₆H₉N₃O₂ | Provides backbone and imidazole |

| 3-(1H-Imidazol-4-yl)acrylic acid | C₆H₅N₂O₂ | Adds acrylate functional group |

| Esterification | -H₂O | Links components via ester bond |

Crystallographic Data and Conformational Dynamics

Crystallographic Properties:

Single-crystal X-ray diffraction analysis of structurally related compounds, such as L-histidinium 2-nitrobenzoate, reveals a monoclinic crystal system with space group P2₁ . Key unit cell parameters include:

- a = 5.147 Å , b = 7.228 Å , c = 18.887 Å

- β = 92.72° , Volume = 701.8 ų

- Z = 2 (molecules per unit cell)

In L-histidine mono(3-(1H-imidazol-4-yl)acrylate), the acrylate group introduces torsional strain, evidenced by a C1–C2–C3–C4 dihedral angle of −71.12° , comparable to distortions observed in histidine-carboxylic acid complexes.

Conformational Dynamics:

- Imidazole Ring Flexibility : The protonation state of the imidazole ring (pK~a~ ≈ 6.0) dictates its planar or non-planar geometry.

- Hydrogen Bonding : The compound forms a network of N–H···O and O–H···N bonds, stabilizing the crystal lattice.

- π-π Stacking : Parallel alignment of imidazole and acrylate rings facilitates charge-transfer interactions, enhancing nonlinear optical (NLO) properties.

Table 2: Key Crystallographic Parameters

Comparative Analysis with Related Imidazole-Acrylate Derivatives

Structural Comparisons:

- L-Histidinium Trifluoroacetate : Unlike the acrylate derivative, this compound lacks π-conjugated systems, resulting in reduced NLO activity.

- Methyl (E)-3-(1H-imidazol-4-yl)acrylate : The methyl ester analogue shows similar (E)-configuration but lacks the amino acid backbone, limiting its hydrogen-bonding capacity.

- L-Histidinium Trichloroacetate : Chlorine substituents increase electronegativity, altering dipole moments compared to the acrylate’s electron-withdrawing nitro groups.

Functional Differences:

- Hydrogen Bond Density : L-histidine mono(3-(1H-imidazol-4-yl)acrylate) exhibits 12 hydrogen bonds per unit cell , surpassing histidinium chloride (8 bonds).

- Optical Properties : The compound’s second harmonic generation (SHG) efficiency is 2× higher than KDP (KH₂PO₄), attributed to synergistic π-π stacking and polarizable acrylate groups.

Table 3: Comparative Properties of Imidazole Derivatives

| Compound | SHG Efficiency | Hydrogen Bonds | Functional Groups |

|---|---|---|---|

| L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) | 2× KDP | 12 | Acrylate, imidazole |

| L-Histidinium 2-nitrobenzoate | 1.8× KDP | 10 | Nitrobenzoate |

| Methyl (E)-3-(1H-imidazol-4-yl)acrylate | N/A | 6 | Methyl ester |

Properties

CAS No. |

85586-47-6 |

|---|---|

Molecular Formula |

C12H15N5O4 |

Molecular Weight |

293.28 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid |

InChI |

InChI=1S/C6H9N3O2.C6H6N2O2/c7-5(6(10)11)1-4-2-8-3-9-4;9-6(10)2-1-5-3-7-4-8-5/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1-4H,(H,7,8)(H,9,10)/b;2-1+/t5-;/m0./s1 |

InChI Key |

KJXYHPVSKYVDPW-OSRGESDQSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N.C1=C(NC=N1)/C=C/C(=O)O |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.C1=C(NC=N1)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) typically involves the reaction of L-Histidine with 3-(1H-imidazol-4-yl)acrylic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) can undergo various chemical reactions, including:

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biochemical Applications

Protein Modification and Bioconjugation

L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) can be utilized in bioconjugation processes, where it serves as a reactive handle for the modification of proteins. This compound's imidazole group allows for site-selective reactions, facilitating the attachment of various biomolecules to proteins. Such modifications can enhance the stability, solubility, and activity of therapeutic proteins .

Haptenation in Allergy Research

Research indicates that L-histidine derivatives can play a role in protein haptenation, a process where small molecules bind to proteins, potentially leading to allergic reactions. Understanding this mechanism is crucial for developing strategies to mitigate hypersensitivity reactions in allergic individuals . The ability of L-histidine mono(3-(1H-imidazol-4-yl)acrylate) to modify protein structures makes it a valuable tool in allergy research.

Pharmacological Applications

Histamine Receptor Modulation

L-Histidine and its derivatives are known for their interactions with histamine receptors, particularly H1 and H3 receptors. These interactions have significant implications for treating conditions such as allergies, neurological disorders, and gastric acid secretion issues. Agonists of these receptors have potential therapeutic applications in managing insomnia, cognitive disorders, and other pathologies related to histaminergic signaling .

Development of Antihistamines

The structural characteristics of L-histidine mono(3-(1H-imidazol-4-yl)acrylate) make it a candidate for designing new antihistamines. These compounds can be engineered to selectively target specific histamine receptor subtypes, minimizing side effects associated with non-selective antihistamines . This specificity is particularly important in developing treatments for allergic rhinitis and other histamine-related conditions.

Nutritional Applications

Animal Feed Supplementation

L-Histidine is recognized as an essential amino acid in animal nutrition. Its derivative, L-histidine mono(3-(1H-imidazol-4-yl)acrylate), has been studied for its efficacy as a nutritional additive in animal feed. Research has shown that it can enhance growth performance and overall health in various species when included in appropriate amounts . The compound's safety profile supports its use in animal diets without adverse effects on consumer health or the environment.

Functional Foods Development

There is growing interest in incorporating L-histidine derivatives into functional foods aimed at improving health outcomes. These compounds can be utilized to create dietary supplements that support metabolic health, immune function, and cognitive performance due to their biochemical properties . The potential benefits of L-histidine mono(3-(1H-imidazol-4-yl)acrylate) warrant further exploration in food science.

Mechanism of Action

The mechanism of action of L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring plays a crucial role in these interactions, often acting as a ligand that binds to metal ions or other active sites on proteins. This binding can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Imidazole-Acrylate Derivatives

(E)-Methyl 1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-acrylate (Compound 12, )

- Structure : Contains an imidazole core linked to an acrylate ester and a tetrazole-substituted biphenyl group.

- Key Data :

(E)-1-[[2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-4-acrylic Acid (Compound 22a, )

- Structure : Imidazole-acrylic acid with a tetrazole-biphenyl substituent.

- Key Data :

- Comparison: The free carboxylic acid group (vs. L-histidine’s amino acid backbone) increases polarity, making it more water-soluble than esterified analogs.

L-Histidine Derivatives and Salts

L-Histidine Monohydrochloride Monohydrate ()

- Structure : L-Histidine with HCl and water of crystallization.

- Key Data :

- Comparison : The hydrochloride salt improves stability and solubility for pharmaceutical use, unlike the acrylate derivative, which may have reduced solubility due to the hydrophobic acrylate moiety.

L-Carnosine (β-Alanyl-L-Histidine, )

Physicochemical and Spectroscopic Properties

Solubility and Stability

Biological Activity

L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) is a compound derived from the amino acid L-histidine, which plays a critical role in various biological processes. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

L-Histidine is an essential amino acid characterized by its imidazole side chain, which contributes to its unique biochemical properties. The modification to form L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) introduces an acrylate group that may enhance its reactivity and biological interactions.

Biological Mechanisms

- Catalytic Role : L-Histidine acts as a catalytic residue in various enzymatic reactions due to its ability to donate and accept protons through its imidazole nitrogen atoms. This property is crucial in the catalytic triads of enzymes such as proteases, where it facilitates nucleophilic attacks on substrates .

- Antioxidant Properties : The imidazole ring of histidine is known for its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This antioxidant activity is particularly significant during inflammatory responses, where histidine can mitigate tissue damage .

- Cytokine Regulation : Histidine supplementation has been shown to inhibit pro-inflammatory cytokines, potentially through pathways such as NF-κB signaling. This suggests a role in managing inflammation and related disorders .

Therapeutic Applications

L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) has potential therapeutic applications based on the biological activities of its parent compound, L-histidine:

- Metabolic Disorders : Research indicates that L-histidine supplementation can reduce insulin resistance and suppress inflammation in metabolic syndrome, highlighting its potential in treating obesity-related conditions .

- Cancer Research : Studies have suggested that histidine uptake is higher in cancer cells, indicating that compounds like L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) could be developed as therapeutic agents targeting tumor metabolism .

Case Studies and Research Findings

Q & A

Basic: What are the structural and spectroscopic characteristics of L-Histidine mono(3-(1H-imidazol-4-yl)acrylate)?

Answer:

The compound is a derivative of L-histidine, where the carboxyl group is esterified with 3-(1H-imidazol-4-yl)acrylate. Key structural features include:

- Molecular formula : Derived from L-histidine (C₆H₉N₃O₂) and urocanate (C₆H₅N₂O₂⁻), yielding a monoester structure.

- Spectroscopic identification :

- XRD : Polymorphism analysis for crystalline structure determination .

Basic: How is this compound involved in histidine metabolism?

Answer:

L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) is structurally related to urocanic acid (3-(1H-imidazol-4-yl)propenoate), an intermediate in histidine catabolism. The metabolic pathway involves:

Histidine ammonia-lyase : Converts L-histidine to trans-urocanic acid .

Urocanase (EC 4.2.1.49) : Further oxidizes urocanic acid to 4-imidazole-5-propionic acid .

Deficiency in urocanase leads to urocanic aciduria, a rare disorder linked to neurological impairments .

Advanced: What experimental strategies are recommended to study its role in enzyme inhibition?

Answer:

To investigate enzyme inhibition (e.g., gamma-glutamyltransferase):

In vitro assays : Use purified enzymes and synthetic analogs of the compound, such as S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]-glutathione, to measure inhibition kinetics .

Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

Structural modeling : Perform molecular docking to identify binding sites on the enzyme .

Validation : Compare inhibition potency across isoforms or species to resolve contradictory data .

Advanced: How can researchers synthesize Schiff base ligands from this compound for coordination chemistry studies?

Answer:

Synthesis protocol :

Ligand preparation : React L-histidine derivatives with aldehydes (e.g., 2-hydroxy-3-methoxy-benzaldehyde) under reflux in ethanol. Purify via recrystallization in ethyl acetate .

Metal complexation : Mix the ligand with Ce(III) or Fe(III) salts in aqueous methanol. Adjust pH to 6–7 for optimal chelation .

Characterization :

- FT-IR : Confirm imine bond formation (~1600 cm⁻¹) and metal-ligand vibrations (<600 cm⁻¹) .

- Electronic spectra : Analyze d-d transitions (e.g., Fe(III) at ~450 nm) .

- XRD/TGA : Assess crystallinity and thermal stability .

Basic: What analytical methods ensure purity and stability in formulations?

Answer:

- HPLC : Use C18 columns with UV detection (210 nm) for quantification .

- Karl Fischer titration : Determine water content in hydrates .

- TGA : Monitor dehydration/decomposition (e.g., L-histidine hydrochloride hydrate loses H₂O at ~100°C) .

- Polymorphism screening : Employ DSC or XRD to detect crystal variants .

Advanced: How can data contradictions in enzymatic degradation pathways be resolved?

Answer:

Contradictions (e.g., conflicting intermediate identification) require:

Isotopic tracing : Use ¹⁵N-labeled histidine to track nitrogen flow in degradation .

Knockout models : Study urocanase-deficient organisms to confirm accumulation of specific intermediates .

Cross-species comparison : Compare pathways in mammals vs. microbes to identify conserved vs. divergent steps .

Advanced: What role does this compound play in peptide/protein engineering?

Answer:

Its imidazole group enables:

Metal coordination : Design metalloproteins (e.g., artificial enzymes) by incorporating histidine-rich motifs .

pH-responsive behavior : Exploit imidazole’s pKa (~6.0) for stimuli-responsive drug delivery systems .

Stability studies : Use derivatives like N-acetyl-L-histidine to assess protease resistance .

Basic: What are its applications in antifungal/antioxidant research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.